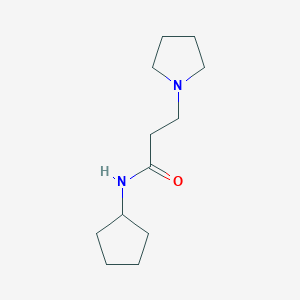![molecular formula C12H9N5O2 B14894152 3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine moiety linked to a benzoic acid group, which contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-amino-1H-pyrazole with formamide can yield the pyrazolo[3,4-d]pyrimidine scaffold.
Coupling with benzoic acid: The pyrazolo[3,4-d]pyrimidine core can then be coupled with benzoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoic acid moiety can be replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: The compound has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets in the cell. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their ability to phosphorylate target proteins. This can lead to the disruption of cellular signaling pathways and ultimately result in the inhibition of cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and have similar biological activities.
Benzoic acid derivatives: Compounds with a benzoic acid moiety can have similar chemical properties and reactivity.
Uniqueness
3-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidine and benzoic acid moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C12H9N5O2 |
|---|---|
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid |
InChI |
InChI=1S/C12H9N5O2/c18-12(19)7-2-1-3-8(4-7)16-10-9-5-15-17-11(9)14-6-13-10/h1-6H,(H,18,19)(H2,13,14,15,16,17) |
Clave InChI |
WSYOJZVGHKVEON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC2=NC=NC3=C2C=NN3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14894082.png)





![N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide](/img/structure/B14894112.png)
![5-Chlorobenzo[i]phenanthridine](/img/structure/B14894113.png)





